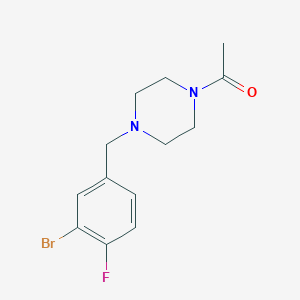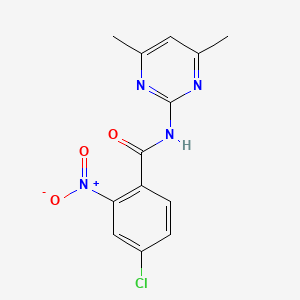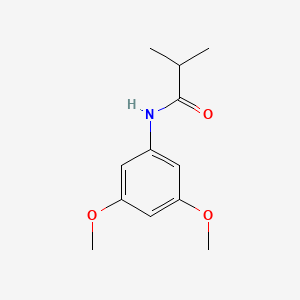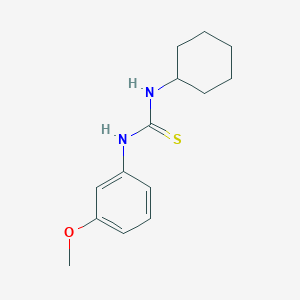
4-bromo-N'-(3-bromo-4,5-diethoxybenzylidene)benzenesulfonohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-bromo-N'-(3-bromo-4,5-diethoxybenzylidene)benzenesulfonohydrazide, commonly known as BBBSH, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BBBSH is a hydrazide derivative that has a sulfonohydrazide group attached to a benzene ring, which makes it an interesting compound for research purposes.
Wirkmechanismus
The mechanism of action of BBBSH is not fully understood, but it is believed to inhibit the growth of cancer cells by inducing apoptosis. BBBSH also acts as a fluorescent probe for detecting metal ions by chelating with the metal ions and forming a complex.
Biochemical and Physiological Effects:
BBBSH has been shown to have anticancer properties by inhibiting the growth of cancer cells. BBBSH induces apoptosis in cancer cells by activating the caspase pathway. BBBSH has also been shown to have antioxidant properties and can scavenge free radicals, which makes it a potential candidate for treating oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of BBBSH is its ability to inhibit the growth of cancer cells and induce apoptosis. BBBSH can be used as a potential candidate for cancer therapy. BBBSH also has fluorescent properties, which makes it a useful probe for detecting metal ions. One of the limitations of BBBSH is its low solubility in water, which makes it challenging to use in biological experiments.
Zukünftige Richtungen
There are several future directions for the research on BBBSH. One of the potential applications of BBBSH is in the field of cancer therapy. Further studies are needed to determine the efficacy of BBBSH in treating different types of cancers. BBBSH can also be studied for its potential application in the field of sensors, where it can be used as a fluorescent probe for detecting metal ions. Further studies are also needed to improve the solubility of BBBSH in water, which can make it more suitable for biological experiments.
Conclusion:
In conclusion, BBBSH is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BBBSH has been studied extensively for its anticancer properties and its ability to act as a fluorescent probe for detecting metal ions. Further studies are needed to determine the efficacy of BBBSH in treating different types of cancers and to improve its solubility in water. BBBSH has the potential to be a useful compound for various applications in the future.
Synthesemethoden
The synthesis of BBBSH involves the reaction of 3-bromo-4,5-diethoxybenzaldehyde with 4-bromo benzenesulfonyl hydrazide in the presence of a catalyst. The reaction yields BBBSH as a yellow solid, which can be purified by recrystallization. The purity of BBBSH can be confirmed by various spectroscopic techniques, such as NMR and IR spectroscopy.
Wissenschaftliche Forschungsanwendungen
BBBSH has been studied extensively for its potential applications in various fields. One of the significant applications of BBBSH is in the field of medicine, where it has been shown to have anticancer properties. BBBSH inhibits the growth of cancer cells by inducing apoptosis, which makes it a promising candidate for cancer therapy. BBBSH has also been studied for its potential application in the field of sensors, where it can be used as a fluorescent probe for detecting metal ions.
Eigenschaften
IUPAC Name |
4-bromo-N-[(E)-(3-bromo-4,5-diethoxyphenyl)methylideneamino]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18Br2N2O4S/c1-3-24-16-10-12(9-15(19)17(16)25-4-2)11-20-21-26(22,23)14-7-5-13(18)6-8-14/h5-11,21H,3-4H2,1-2H3/b20-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSDWKEMIQNOJEA-RGVLZGJSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=NNS(=O)(=O)C2=CC=C(C=C2)Br)Br)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C(=CC(=C1)/C=N/NS(=O)(=O)C2=CC=C(C=C2)Br)Br)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Br2N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N'-[(E)-(3-bromo-4,5-diethoxyphenyl)methylidene]benzenesulfonohydrazide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-{[3-(4-methylphenyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxalin-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B5779826.png)
![1-(2-methoxyphenyl)-4-{[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}piperazine](/img/structure/B5779831.png)



![1-benzyl-4-[(4-fluorophenyl)carbonothioyl]piperazine](/img/structure/B5779856.png)

![2-oxo-2-[2-(2-thienylmethylene)hydrazino]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B5779863.png)
![N-[4-(4-chlorophenoxy)phenyl]-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B5779871.png)




![4-({[5-(5-chloro-2-methoxyphenyl)-2-furyl]methylene}amino)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5779911.png)